molecular formula C17H18ClNO5 B3934175 2-chloro-1-[4-(4-methoxyphenoxy)butoxy]-4-nitrobenzene

2-chloro-1-[4-(4-methoxyphenoxy)butoxy]-4-nitrobenzene

Cat. No.: B3934175
M. Wt: 351.8 g/mol
InChI Key: ZXVJFYQMQBIVCC-UHFFFAOYSA-N
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Description

2-chloro-1-[4-(4-methoxyphenoxy)butoxy]-4-nitrobenzene is an organic compound with the molecular formula C₁₃H₁₀ClNO₄. It is characterized by the presence of a chloro group, a methoxyphenoxy group, a butoxy group, and a nitro group attached to a benzene ring. This compound is of interest in various fields of research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[4-(4-methoxyphenoxy)butoxy]-4-nitrobenzene typically involves multiple steps. One common method includes the reaction of 4-chloro-2-nitrophenol with 4-methoxyphenol in the presence of a base to form 4-chloro-1-(4-methoxyphenoxy)-2-nitrobenzene. This intermediate is then reacted with 1-bromobutane under basic conditions to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[4-(4-methoxyphenoxy)butoxy]-4-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-1-[4-(4-methoxyphenoxy)butoxy]-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-chloro-1-[4-(4-methoxyphenoxy)butoxy]-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenoxy and butoxy groups may also contribute to the compound’s overall activity by affecting its solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-1-[4-(4-methoxyphenoxy)butoxy]-4-nitrobenzene is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the butoxy group distinguishes it from other similar compounds and may influence its solubility and interaction with biological membranes .

Properties

IUPAC Name

2-chloro-1-[4-(4-methoxyphenoxy)butoxy]-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO5/c1-22-14-5-7-15(8-6-14)23-10-2-3-11-24-17-9-4-13(19(20)21)12-16(17)18/h4-9,12H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVJFYQMQBIVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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